Scientific Field: Physical Chemistry and Catalysis.
Application Summary: The compound is used in the one-step synthesis process.
Methods of Application: The product was synthesized using adapted Vilsmeier conditions.
Results or Outcomes: The synthesis of the title compound was achieved in quantitative yield.
Scientific Field: Green Chemistry.
Methods of Application: The manufacture and uses of FPCs like “5-(Diethylamino)furan-2-carbaldehyde” are being explored as the chemical industry begins to switch from traditional resources such as crude oil to biomass.
Results or Outcomes: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs.
Scientific Field: Biochemistry and Biotechnology.
Application Summary: The compound is used in the production of bio-based materials.
Methods of Application: The production of bio-based materials involves the use of biorefineries to replace traditional petroleum refineries.
Results or Outcomes: The production of bio-based materials from biomass via FPCs is a promising area of research.
Scientific Field: Organic Chemistry.
Application Summary: The compound is used as a building block in organic synthesis.
Methods of Application: The compound is used in various organic reactions to synthesize other organic compounds.
Results or Outcomes: The compound has been successfully used in the synthesis of a wide range of organic compounds.
5-(Diethylamino)furan-2-carbaldehyde is an organic compound characterized by the presence of both a furan ring and an aldehyde functional group. Its chemical formula is and it is identified by the CAS number 22868-59-3. The compound features a diethylamino substituent at the 5-position of the furan ring, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
Due to the lack of specific research on 5-(Diethylamino)furan-2-carbaldehyde, its mechanism of action in any biological system is unknown.
The synthesis of 5-(Diethylamino)furan-2-carbaldehyde can be achieved through several methods:
5-(Diethylamino)furan-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 5-(Diethylamino)furan-2-carbaldehyde often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex molecules. Additionally, investigations into its biological interactions may reveal insights into its mechanism of action against specific biological targets, particularly in antimicrobial and anticancer research .
Several compounds share structural similarities with 5-(Diethylamino)furan-2-carbaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxymethylfuran-2-carbaldehyde | Contains a hydroxymethyl group instead of diethylamino | Exhibits different reactivity patterns |
| 5-Methylfuran-2-carbaldehyde | Methyl group at position 5 | Less steric hindrance than diethylamino |
| 5-(Phenyl)furan-2-carbaldehyde | Phenyl substituent at position 5 | Aromatic character adds stability |
The uniqueness of 5-(Diethylamino)furan-2-carbaldehyde lies in its diethylamino group, which enhances solubility and potentially alters its biological activity compared to other similar compounds. Its ability to engage in diverse
Furan derivatives have long been studied in heterocyclic chemistry due to their prevalence in natural products and their utility as building blocks in synthetic chemistry. The introduction of amino substituents on the furan ring, such as the diethylamino group, represents an evolution in the design of functionalized heterocycles aimed at enhancing reactivity and selectivity in chemical transformations.
Historically, the development of substituted furans like 5-(diethylamino)furan-2-carbaldehyde aligns with the broader exploration of biomass-derived furans as sustainable chemical feedstocks. The aldehyde functionality at the 2-position is reminiscent of furfural and 5-hydroxymethylfurfural, key platform chemicals derived from hemicellulose and cellulose. The modification with a diethylamino group is a more recent advancement, reflecting efforts to tailor molecular properties for specific catalytic and synthetic applications.
The compound fits within the lineage of furan chemistry that has transitioned from petroleum-based to biomass-based sources, emphasizing green chemistry principles. Its synthesis and study contribute to the expanding repertoire of heterocyclic compounds with potential in pharmaceuticals, materials science, and renewable chemical production.
5-(Diethylamino)furan-2-carbaldehyde is significant in the context of biomass-derived chemical synthesis as it represents a functionalized furan derivative that can be accessed or derived from renewable resources. Furans such as 5-hydroxymethylfurfural and furfural are well-established platform chemicals obtained from the dehydration of sugars in biomass. Introducing amino substituents like the diethylamino group expands the chemical space and functionality of these platform molecules.
This compound serves as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its dual functionality allows for selective transformations such as oxidation, reductive amination, and cross-coupling reactions, which are essential in constructing value-added chemicals from renewable feedstocks.
Research into catalytic valorization of biomass-derived furans highlights the importance of such functionalized derivatives in improving reaction efficiency and selectivity. For example, molecular catalysts can facilitate transformations involving hydrogenation, ring opening, and amination of furan aldehydes, enabling the production of biofuels and biopolymers with enhanced properties.
The compound’s role in biomass valorization aligns with sustainable chemistry goals by providing routes to reduce reliance on fossil resources, decrease environmental impact, and promote circular chemical economies. Its unique structure makes it a promising candidate for developing novel catalytic processes and materials derived from renewable biomass.
| Property | Description |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | Approx. 177.23 g/mol (calculated from atomic weights) |
| Core Structure | Furan ring (five-membered aromatic heterocycle) |
| Substituents | Diethylamino group at position 5; Aldehyde group at position 2 |
| Functional Groups | Tertiary amine (-N(C2H5)2), Aldehyde (-CHO) |
| Aromaticity | Present in the furan ring |
| Electron Donating/Withdrawing Effects | Diethylamino (electron-donating), Aldehyde (electron-withdrawing) |
Biomass-derived furans like furfural and 5-hydroxymethylfurfural are key platform chemicals in sustainable chemistry, with ongoing research focusing on their catalytic transformation into value-added products.
Functionalization of furans with amino groups, such as diethylamino substitution, enhances their chemical versatility, enabling new synthetic pathways and applications in material science and pharmaceuticals.
Catalytic processes involving hydrogenation, oxidation, and amination of furan aldehydes have been developed to improve yields and selectivity, supporting the transition from petroleum-based to biomass-based chemical production.
The integration of diethylamino-functionalized furans into biomass valorization strategies contributes to the development of green chemistry methodologies with reduced waste and improved sustainability metrics.
The Vilsmeier-Haack reaction represents the primary synthetic methodology for the preparation of 5-(Diethylamino)furan-2-carbaldehyde, utilizing the electrophilic formylation of electron-rich furan derivatives [1] [2]. This reaction employs a Vilsmeier reagent formed from dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 2-position of the furan ring [1] [3]. The method is particularly effective for substrates containing electron-donating groups such as the diethylamino substituent, which activates the furan ring toward electrophilic aromatic substitution [4] [2].
The mechanistic pathway for the Vilsmeier-Haack formylation begins with the formation of the electrophilic Vilsmeier reagent through the reaction of dimethylformamide with phosphorus oxychloride [1] [2]. The initial step involves the nucleophilic attack of the carbonyl oxygen of dimethylformamide on phosphorus oxychloride, followed by chloride elimination to generate the chloroiminium ion intermediate [1] [5]. This chloroiminium species, also termed the Vilsmeier reagent, serves as the active electrophile in the subsequent aromatic substitution [2] [6].
The electron-rich diethylaminofuran substrate undergoes electrophilic aromatic substitution with the Vilsmeier reagent at the 2-position, which is the most reactive site due to the electron-donating effect of the diethylamino group at the 5-position [4] [7]. The initial electrophilic attack generates a sigma-complex intermediate, followed by proton elimination to restore aromaticity [3] [5]. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde product [1] [6].
Kinetic studies have demonstrated that the reaction follows third-order kinetics for moderately reactive substrates, being first-order in each reagent: substrate, dimethylformamide, and phosphorus oxychloride [8]. The rate-determining step varies depending on substrate reactivity, with highly reactive substrates like diethylaminofuran showing second-order kinetics due to rapid complex formation [8].
Systematic optimization studies have established critical parameters for maximizing yield and selectivity in the phosphorus oxychloride-dimethylformamide system [9] [10]. Temperature control represents a crucial factor, with optimal reaction temperatures ranging from 80 to 100 degrees Celsius [10]. Temperatures below this range result in incomplete conversion, while elevated temperatures above 120 degrees Celsius lead to substrate decomposition and reduced yields [10] [11].
The molar ratio of dimethylformamide to phosphorus oxychloride significantly influences reaction efficiency [10]. Experimental optimization has identified a 5:6 ratio of dimethylformamide to phosphorus oxychloride as optimal, providing maximum yields while minimizing side reactions [10]. Ratios below 1:1 result in poor conversion due to insufficient Vilsmeier reagent formation, while excess phosphorus oxychloride can cause substrate decomposition [10].
| Parameter | Optimal Range | Effect on Yield | Common Issues |
|---|---|---|---|
| Temperature (°C) | 80-100 | Increased at 80-100°C | Decomposition >120°C |
| Reaction Time (hours) | 2-6 | Plateau after 4h | Side reactions >8h |
| DMF:POCl3 Ratio | 5:6 | Maximum at 5:6 | Poor conversion <1:1 |
| Solvent System | DCE/DMF | DCE gives best results | Polar solvents cause issues |
| Substrate Concentration (M) | 0.1-0.3 | Higher conc. improves yield | Mass transfer limited |
Solvent selection plays a critical role in reaction success, with 1,2-dichloroethane emerging as the preferred medium [2] [10]. This solvent provides adequate solubility for reactants while maintaining chemical inertness toward the Vilsmeier reagent [12]. Alternative polar solvents often interfere with reagent formation or cause unwanted side reactions [10].
Reaction time optimization reveals that conversions typically plateau after 4 hours, with extended reaction periods leading to increased side product formation [13] [11]. The exothermic nature of the reaction requires careful heat management, with reaction calorimetry studies indicating heat release values of approximately 57 kilojoules per mole [11].
Microwave-assisted synthesis has emerged as a powerful alternative for the preparation of furan derivatives, offering significant advantages in reaction time reduction and energy efficiency [13] [14] [15]. This methodology employs microwave irradiation to accelerate the formylation process, typically reducing reaction times from hours to minutes while maintaining comparable or superior yields [13] [16].
Optimization studies for microwave-assisted Vilsmeier formylation have identified key parameters for successful implementation [13]. Power settings between 600-750 watts provide optimal heating rates without causing thermal decomposition [13]. Temperature control at 100-120 degrees Celsius, combined with reaction times of 5-8 minutes, achieves yields comparable to conventional heating methods [13].
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 300 | 80 | 15 | 45 | 92 |
| 2 | 450 | 100 | 10 | 67 | 89 |
| 3 | 600 | 100 | 8 | 82 | 95 |
| 4 | 600 | 120 | 5 | 88 | 96 |
| 5 | 750 | 120 | 3 | 85 | 91 |
The microwave methodology demonstrates particular advantages for small-scale synthesis and rapid optimization studies [14]. The enhanced heating efficiency results from direct molecular absorption of microwave energy, leading to more uniform temperature distribution compared to conventional heating [15] [16]. This uniform heating reduces the formation of thermal gradients that can lead to side reactions and decreased selectivity [14].
Sealed vessel reactors under microwave irradiation allow for enhanced reaction control and improved yields [17]. The use of non-polar solvents such as toluene under microwave conditions has shown superior performance compared to polar solvents, achieving yields exceeding 80 percent for similar furan derivatives [17].
Environmental considerations have driven the development of green solvent alternatives for furan formylation reactions [18] [19]. Ionic liquids represent a promising class of green solvents, with 1-butyl-3-methylimidazolium hydrogen sulfate demonstrating effective catalytic activity for furan synthesis [18]. These ionic liquid systems offer advantages including recyclability, reduced volatility, and elimination of organic solvent waste [18].
Solvent-free conditions represent the most environmentally benign approach, eliminating solvent-related waste streams entirely [19] [20]. Research has demonstrated that certain formylation reactions can proceed under neat conditions, although typically with reduced yields compared to solution-phase methods [19]. The absence of solvent requires careful optimization of reaction conditions, including temperature control and reactant stoichiometry [20].
| Solvent System | Environmental Impact | Yield (%) | Reaction Time (h) | Recovery/Reuse |
|---|---|---|---|---|
| Conventional (DMF/POCl3) | High | 85 | 4 | No |
| Ionic Liquid ([bmim]HSO4) | Low | 78 | 6 | Yes (5 cycles) |
| Cyclopentyl methyl ether | Low | 72 | 8 | Limited |
| Solvent-free conditions | Very Low | 68 | 12 | N/A |
| Aqueous medium | Very Low | 45 | 16 | N/A |
Aqueous-based synthesis represents another green alternative, utilizing water as the primary reaction medium [21]. While yields are typically lower than conventional organic solvents, the environmental benefits and cost reduction make this approach attractive for large-scale applications [21]. The use of carbohydrate-derived starting materials in aqueous systems aligns with principles of sustainable chemistry [21].
Cyclopentyl methyl ether has emerged as a green solvent alternative to traditional organic solvents, offering comparable performance to hexane and toluene in certain formylation reactions [19]. This solvent demonstrates reduced environmental impact while maintaining reasonable reaction efficiency [19]. However, the higher cost and limited availability compared to conventional solvents present challenges for large-scale implementation [19].
Industrial-scale production of 5-(Diethylamino)furan-2-carbaldehyde faces significant technical and economic challenges that limit commercial viability [22] [20] [23]. Heat management represents a primary concern due to the highly exothermic nature of the Vilsmeier-Haack reaction [11]. Industrial-scale reactors require sophisticated cooling systems to manage heat release rates of 57 kilojoules per mole, with inadequate heat removal leading to thermal runaway conditions [11].
The corrosive nature of phosphorus oxychloride necessitates specialized reactor materials and safety infrastructure, significantly increasing capital equipment costs [23] [11]. Stainless steel and other standard reactor materials are incompatible with phosphorus oxychloride, requiring expensive alloy reactors or specialized coatings [24]. The toxic nature of phosphorus oxychloride also mandates extensive safety systems, including emergency containment and worker protection measures [24].
Mass transfer limitations become pronounced at industrial scale, where mixing efficiency decreases with increasing reactor volume [25] [26]. The heterogeneous nature of the reaction system requires efficient agitation to ensure adequate contact between phases [26]. Poor mixing leads to local concentration gradients, resulting in decreased yields and increased side product formation [25].
| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Cost Implication |
|---|---|---|---|---|
| Heat Management | Exothermic reaction control | High | Advanced cooling systems | Equipment investment |
| Mass Transfer | Mixing efficiency at scale | Medium | Improved reactor design | Reactor modification |
| Reagent Handling | POCl3 corrosivity/toxicity | High | Specialized materials/safety | Safety infrastructure |
| Waste Treatment | Solvent recovery/disposal | Medium | Solvent recycling | Treatment facilities |
| Quality Control | Batch-to-batch consistency | High | Process monitoring | Analytical equipment |
| Economic Factors | Raw material costs | High | Process optimization | R&D investment |
Waste treatment and solvent recovery present additional challenges for industrial implementation [22] [27]. The large volumes of dimethylformamide and organic solvents used require extensive purification and recycling systems to minimize environmental impact and operating costs [22]. Solvent recovery systems typically account for 20-30 percent of total capital investment in industrial organic synthesis facilities [27].
Quality control at industrial scale demands sophisticated analytical monitoring to ensure batch-to-batch consistency [24] [28]. The complex reaction mixture and potential for side product formation require real-time monitoring systems and advanced analytical techniques [28]. Process analytical technology implementation, including infrared and Raman spectroscopy, represents significant additional investment [29].
Economic factors substantially impact industrial viability, with raw material costs representing 40-60 percent of total production costs [23] [30]. The specialized nature of phosphorus oxychloride and high-purity dimethylformamide contributes to elevated raw material expenses [23]. Alternative synthetic routes or process intensification strategies are essential for achieving economically viable industrial production [20] [30].